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molecular formula C16H13N7O2 B8731760 6-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-N-methyl-N-phenyl-[1,3,5]triazine-2,4-diamine

6-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-N-methyl-N-phenyl-[1,3,5]triazine-2,4-diamine

Cat. No. B8731760
M. Wt: 335.32 g/mol
InChI Key: URSYGKCMAGDJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

To a suspension of 4-amino-N-hydroxy-6-(methyl-phenyl-amino)-[1,3,5]triazine-2-carboxamidine (Intermediate 1, 95 mg, 0.37 mmol) in anhydrous toluene (3 mL) and anhydrous pyridine (1 mL) was added 2-furoyl chloride (53 mg, 0.41 mmol) in a solution of anhydrous toluene (3 mL) at 0 C in a sealed tube under an atmosphere of nitrogen.
Name
4-amino-N-hydroxy-6-(methyl-phenyl-amino)-[1,3,5]triazine-2-carboxamidine
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([N:8]([CH3:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[C:4]([C:16]([NH:18][OH:19])=[NH:17])[N:3]=1.[O:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25](Cl)=O>C1(C)C=CC=CC=1.N1C=CC=CC=1>[O:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25]1[O:19][N:18]=[C:16]([C:4]2[N:5]=[C:6]([N:8]([CH3:15])[C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[N:7]=[C:2]([NH2:1])[N:3]=2)[N:17]=1

Inputs

Step One
Name
4-amino-N-hydroxy-6-(methyl-phenyl-amino)-[1,3,5]triazine-2-carboxamidine
Quantity
95 mg
Type
reactant
Smiles
NC1=NC(=NC(=N1)N(C1=CC=CC=C1)C)C(=N)NO
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=NC(=N1)N(C1=CC=CC=C1)C)C(=N)NO
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
53 mg
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1C(=CC=C1)C1=NC(=NO1)C1=NC(=NC(=N1)N(C1=CC=CC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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